Acetic acid salicyloyl-amino-ester

説明

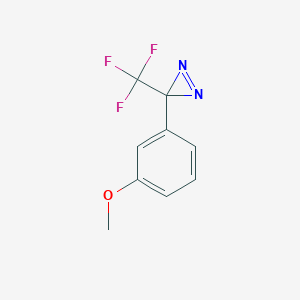

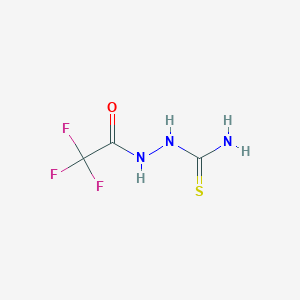

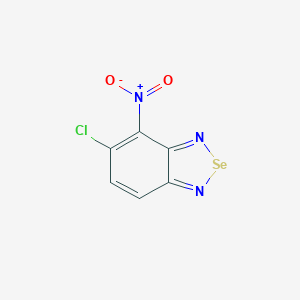

Acetic acid salicyloyl-amino-ester is a non-polymer compound with the formula C9H9NO4 . It belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .

Molecular Structure Analysis

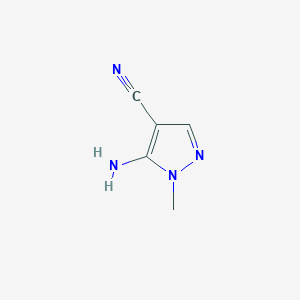

The molecular structure of Acetic acid salicyloyl-amino-ester consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The Isomeric SMILES notation is CC(=O)ONC(=O)c1ccccc1O .

科学的研究の応用

Pharmacology

Acetic Acid Salicyloyl-Amino-Ester is an experimental small molecule . Although its pharmacological indications are not available, it’s known to target Prostaglandin G/H synthase 1 in humans . However, detailed interaction data, regulatory status, and adverse effects are not yet fully understood .

Chemical Structure and Properties

The chemical formula of Acetic Acid Salicyloyl-Amino-Ester is C9H9NO4 . It has an average weight of 195.1721 and a monoisotopic weight of 195.053157781 . This compound belongs to the class of organic compounds known as salicylamides, which are carboxamide derivatives of salicylic acid .

Biosynthesis in Plants

Salicylic acid (SA), a key component of Acetic Acid Salicyloyl-Amino-Ester, is an important plant hormone known for mediating host responses upon pathogen infection . It’s synthesized in plants through two possible pathways; the ICS and PAL pathway, both starting from chorismate . Understanding SA biosynthesis is crucial to gain insight into how plant pathogen responses function and how pathogens can interfere with them .

Role in Plant Defense

SA levels are known to increase in many pathosystems upon infection with viruses, fungi, insects, and bacteria . Exogenous SA treatment boosts the defense system of the host . Plants overexpressing NahG, a salicylate hydroxylase degrading SA, are unable to accumulate SA upon pathogen infection and are impaired in their systemic acquired resistance (SAR), a broad-spectrum systemic resistance acquired after a primary infection .

‘Omics’ Research on Drugs

Acetic Acid Salicyloyl-Amino-Ester is being studied in the field of ‘omics’ research on drugs . This involves the use of genomics, proteomics, metabolomics, and other related fields to gain a comprehensive understanding of the drug’s effects at the molecular level .

Machine Learning Applications

The structured datasets related to Acetic Acid Salicyloyl-Amino-Ester are being used to build, train, and validate predictive machine-learning models . These models can help in predicting the drug’s interactions, adverse effects, and other pharmacological properties .

作用機序

Target of Action

The primary target of Acetic Acid Salicyloyl-Amino-Ester is Prostaglandin G/H synthase 1 . This enzyme, also known as COX-1 , plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Biochemical Pathways

Given its target, it can be inferred that it may influence theprostanoid synthesis pathway . The downstream effects of this could include alterations in the production of prostaglandins, which play diverse roles in inflammation, pain, and other physiological responses.

特性

IUPAC Name |

[(2-hydroxybenzoyl)amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFWLDHLJWUGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid salicyloyl-amino-ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-4-YL)-pentanoylamino]-hexanoic acid](/img/structure/B16541.png)

![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)